molecular formula C7H7BClFO3 B595262 2-Chloro-4-fluoro-5-methoxyphenylboronic acid CAS No. 1256355-46-0

2-Chloro-4-fluoro-5-methoxyphenylboronic acid

Cat. No. B595262
M. Wt: 204.388
InChI Key: KMSUZUNCVLTXJB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a chemical compound with the empirical formula C7H7BClFO3 and a molecular weight of 204.39 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is COC1=CC(B(O)O)=C(C=C1F)Cl . This notation provides a way to represent the structure of the compound in a text format.


Chemical Reactions Analysis

Boronic acids, including 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used for the synthesis of biologically active molecules and heterobiaryls .

Scientific Research Applications

  • 4-Methoxyphenylboronic acid

    • Application: This compound is used as a reagent for Suzuki-Miyaura cross-coupling reactions . It’s also used in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches .
    • Method of Application: The specific experimental procedures would depend on the nature of the reaction, but generally, this compound would be combined with a palladium catalyst and an organic halide in a suitable solvent .
    • Results: The outcomes of these reactions can vary widely, but the goal is typically to form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
  • 2-Fluoro-5-methoxyphenylboronic acid

    • Application: This compound is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
    • Method of Application: Similar to the previous compound, this boronic acid would be used in conjunction with a palladium catalyst and an organic halide .
    • Results: The result is the formation of a new carbon-carbon bond, allowing for the synthesis of heterobiaryls .
  • 4-Fluoro-2-methoxyphenylboronic acid

    • Application: This compound is used in Suzuki-Miyaura and Still coupling reactions for the synthesis of antithrombotic drugs . It’s also used in the synthesis of 2-(4-pyridyl)thienopyridinones, which are used as GSK-3β inhibitors .
    • Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
    • Results: The result is the synthesis of potential drug molecules, such as antithrombotic drugs and GSK-3β inhibitors .
  • 3-Fluoro-5-methoxyphenylboronic acid

    • Application: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions .
    • Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
    • Results: The result is the synthesis of complex organic molecules .
  • 2-Chloro-4-methoxyphenylboronic acid

    • Application: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions .
    • Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
    • Results: The result is the synthesis of complex organic molecules .
  • 2-Fluoro-4-methoxyphenylboronic acid

    • Application: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions .
    • Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
    • Results: The result is the synthesis of complex organic molecules .
  • 3-Fluoro-5-methoxyphenylboronic acid

    • Application: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions .
    • Method of Application: The compound would be used in a coupling reaction with an appropriate partner molecule, facilitated by a palladium catalyst .
    • Results: The result is the synthesis of complex organic molecules .
  • 4-Bromophenylboronic acid

    • Application: This compound is used in Suzuki-Miyaura cross-coupling reactions . It’s also used in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches .
    • Method of Application: The specific experimental procedures would depend on the nature of the reaction, but generally, this compound would be combined with a palladium catalyst and an organic halide in a suitable solvent .
    • Results: The outcomes of these reactions can vary widely, but the goal is typically to form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
  • 4-tert-Butylphenylboronic acid

    • Application: This compound is used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
    • Method of Application: Similar to the previous compound, this boronic acid would be used in conjunction with a palladium catalyst and an organic halide .
    • Results: The result is the formation of a new carbon-carbon bond, allowing for the synthesis of heterobiaryls .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a non-combustible solid . Specific safety and hazard information should be obtained from the product’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

(2-chloro-4-fluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSUZUNCVLTXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681866
Record name (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-methoxyphenylboronic acid

CAS RN

1256355-46-0
Record name Boronic acid, B-(2-chloro-4-fluoro-5-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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